Bis-(Mal-PEG3)-PH-N-succinimidyl acetate
Description
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate is a compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains two maleimide groups connected through a polyethylene glycol (PEG) chain, making it a versatile tool for bio-conjugation and drug delivery applications .
Properties
Molecular Formula |
C31H35N3O14 |
|---|---|
Molecular Weight |
673.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3,5-bis[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C31H35N3O14/c35-25-1-2-26(36)32(25)7-9-42-11-13-44-15-17-46-23-19-22(31(41)48-34-29(39)5-6-30(34)40)20-24(21-23)47-18-16-45-14-12-43-10-8-33-27(37)3-4-28(33)38/h1-4,19-21H,5-18H2 |
InChI Key |
FSCIQEKYFUOYHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)OCCOCCOCCN3C(=O)C=CC3=O)OCCOCCOCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(Mal-PEG3)-PH-N-succinimidyl acetate involves the reaction of maleimide with PEG and N-succinimidyl acetate. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the formation of the maleimide-PEG linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate primarily undergoes substitution reactions. The maleimide groups react with thiol groups to form stable thioether bonds .
Common Reagents and Conditions
Reagents: Thiol-containing biomolecules, bases (e.g., triethylamine)
Conditions: Mild temperatures, neutral to slightly basic pH
Major Products
The major products formed from these reactions are thioether-linked conjugates, which are stable and suitable for various bio-conjugation applications .
Scientific Research Applications
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate is a chemical compound with diverse applications, particularly in scientific research. It functions primarily as a PROTAC (Proteolysis-Targeting Chimera) linker . PROTACs are bifunctional molecules that induce the degradation of target proteins by bringing them into proximity with E3 ubiquitin ligases, thus hijacking the ubiquitin-proteasome system . this compound, being a PEG-based linker, is utilized in the synthesis of these PROTACs .
Scientific Research Applications
-
PROTAC Synthesis :
- This compound is mainly employed as a linker in the synthesis of PROTACs . PROTACs consist of two different ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . By connecting these ligands, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein via the proteasome .
-
Drug Delivery Systems :
- N-Succinimidyl acetate is used in bioconjugation to attach biomolecules like proteins or peptides to surfaces or other molecules, which enhances targeted drug delivery systems . It also plays a crucial role in vaccine development by helping to conjugate antigens to carriers, thereby improving immune responses .
- Protein Labeling :
- Diagnostic Reagents :
- Radiochemistry and PET Imaging :
Mechanism of Action
The compound exerts its effects through the formation of stable thioether bonds between the maleimide groups and thiol-containing biomolecules . This linkage enhances the solubility and stability of the conjugated molecules, making them suitable for various applications. The PEG chain also increases the hydrophilicity of the compound, improving its compatibility with biological systems .
Comparison with Similar Compounds
Similar Compounds
Bis-Mal-PEG2: Contains a shorter PEG chain, resulting in lower solubility and stability compared to Bis-(Mal-PEG3)-PH-N-succinimidyl acetate.
Bis-Mal-PEG4: Contains a longer PEG chain, which may offer higher solubility but could also result in increased steric hindrance.
Uniqueness
This compound strikes a balance between solubility and stability, making it a versatile and widely used compound in various scientific research applications .
Biological Activity
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate is a bifunctional polyethylene glycol (PEG)-based linker that plays a crucial role in the development of proteolysis-targeting chimeras (PROTACs). This compound facilitates the selective degradation of target proteins, offering significant potential in therapeutic applications, particularly in cancer treatment. The biological activity of this compound is primarily characterized by its ability to form stable conjugates with target proteins through specific chemical reactions.
Chemical Structure and Properties
This compound consists of a maleimide group, which reacts with thiol groups on proteins, and an N-hydroxysuccinimide (NHS) ester, which targets amine groups. The PEG spacer enhances solubility and reduces immunogenicity. The molecular structure can be summarized as follows:
- Maleimide Group : Reacts with thiols (–SH)
- NHS Ester : Reacts with primary amines (–NH2)
- PEG Spacer : Provides flexibility and solubility
The biological activity of this compound is primarily attributed to its dual reactivity:
- Thiol Reaction : The maleimide moiety selectively reacts with free thiol groups on cysteine residues in proteins, forming stable thioether bonds.
- Amine Reaction : The NHS ester reacts with primary amines, allowing for the conjugation to various biomolecules.
This dual functionality enables the construction of complex bioconjugates that can modulate protein function or facilitate targeted degradation.
Biological Activity and Applications
The biological activity of this compound has been demonstrated in various studies, particularly in the context of PROTAC development. Below are some key findings:
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Target Protein Degradation | Facilitates the degradation of specific proteins by linking them to E3 ligases. |
| Inhibition of Cancer Cell Growth | Shown to reduce proliferation in cancer cell lines by targeting oncogenic proteins. |
| Selectivity | Exhibits high selectivity for thiol-containing peptides and proteins. |
Case Studies
-
Case Study on Cancer Treatment
In a study published in Nature, this compound was utilized to create a PROTAC targeting the androgen receptor (AR) in prostate cancer cells. The resulting conjugate showed significant efficacy in reducing AR levels, leading to decreased cell viability and tumor growth in vivo . -
Study on Pharmacokinetics
A pharmacokinetic study demonstrated that conjugates formed using this compound exhibited prolonged circulation times and enhanced tissue penetration compared to traditional small-molecule inhibitors, suggesting improved therapeutic potential . -
Comparison with Other Linkers
Comparative studies indicated that PROTACs utilizing this compound displayed superior potency and selectivity compared to those using alternative linkers such as simple maleimides or NHS esters alone .
Q & A
Basic Research Questions
Q. What is the optimal methodology for synthesizing Bis-(Mal-PEG3)-PH-N-succinimidyl acetate, and how is purity validated?
- Synthesis : The compound is synthesized through sequential conjugation of maleimide (Mal) and N-hydroxysuccinimide (NHS) ester groups to a PEG3 spacer. Maleimide groups react with thiols (-SH), while NHS esters target primary amines (-NH2). Synthesis typically involves protecting group strategies to prevent premature reactivity .
- Purity Validation : Analytical techniques include:
- HPLC : To assess purity and detect unreacted intermediates.
- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
- NMR Spectroscopy : Validates PEG spacer length and functional group attachment .
Q. What buffer conditions maximize conjugation efficiency between thiol- and amine-containing biomolecules using this crosslinker?
- pH : NHS esters require mildly alkaline conditions (pH 7.5–8.5) for optimal amine reactivity. Thiol-maleimide reactions proceed efficiently at neutral to slightly acidic pH (6.5–7.5). A two-step protocol is recommended:
Amine Conjugation : React NHS ester with the amine-containing molecule in pH 8.0 buffer (e.g., PBS or HEPES).
Thiol Conjugation : Adjust to pH 7.0 and introduce the thiol-containing molecule.
- Competing Agents : Avoid reducing agents (e.g., DTT, TCEP) or excess amines during thiol conjugation to prevent crosslinker hydrolysis .
Q. How should this compound be stored to maintain stability?
- Storage : Store desiccated at -20°C to minimize hydrolysis of the NHS ester. Avoid freeze-thaw cycles.
- Reconstitution : Use anhydrous solvents (e.g., DMSO, DMF) and prepare fresh solutions before experiments. Stability in aqueous buffers is limited (<2 hours at room temperature) .
Advanced Research Questions
Q. How can steric hindrance be mitigated when conjugating large biomolecules (e.g., antibodies or nanoparticles)?
- Spacer Optimization : The PEG3 spacer provides flexibility, but longer PEG chains (e.g., PEG6–PEG12) may reduce steric effects.
- Molar Ratio Titration : Use a 5–10-fold molar excess of crosslinker to target molecules. Monitor conjugation efficiency via SDS-PAGE or size-exclusion chromatography (SEC).
- Site-Specific Conjugation : Introduce engineered cysteine residues (for maleimide) or lysine mutations (for NHS ester) to control attachment sites .
Q. What analytical methods resolve contradictions in crosslinking efficiency data (e.g., unexpected molecular weight shifts)?
- Troubleshooting Steps :
- Hydrolysis Check : Validate crosslinker integrity via HPLC before use.
- Quenching Unreacted Groups : Add ethanolamine (for NHS esters) or excess cysteine (for maleimides) post-conjugation to block residual reactivity.
- Analytical Techniques :
- SEC-MALS : Quantifies molecular weight changes in conjugated complexes.
- LC-MS/MS : Identifies specific conjugation sites and stoichiometry .
Q. How can conjugation efficiency be quantified in heterogenous systems (e.g., cell lysates or serum-containing media)?
- Fluorescent Labeling : Tag one biomolecule with a fluorophore (e.g., FITC) and measure Förster resonance energy transfer (FRET) upon crosslinking.
- Pull-Down Assays : Use affinity tags (e.g., His-tag/streptavidin) to isolate conjugates and quantify via Western blot or ELISA.
- Competitive Inhibition : Introduce free thiols/amines to compete for crosslinker binding and infer reaction kinetics .
Methodological Considerations
Q. What controls are essential for validating crosslinking specificity?
- Negative Controls :
- Omit crosslinker or use inactive analogs (e.g., hydrolyzed NHS ester).
- Pre-treat samples with thiol/amine blockers (e.g., iodoacetamide or sulfo-NHS acetate).
Q. How can unintended aggregation be minimized during large-scale conjugations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
